molecular formula C23H20N2O2 B3068072 (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) CAS No. 229184-98-9

(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

Cat. No.: B3068072
CAS No.: 229184-98-9
M. Wt: 356.4 g/mol
InChI Key: QFXUVUBVPPOPQZ-VNTMZGSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3aR,3a’R,8aS,8a’S)-2,2’-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)” is a chemical compound. It is also known as BOX or PyBox .


Physical and Chemical Properties Analysis

The compound is stored in an inert atmosphere at 2-8°C . . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chiral Ligands : This compound is utilized in the synthesis of chiral bisoxazoline ligands, which are important in organic synthesis and asymmetric catalysis (Hofstra, DeLano, & Reisman, 2020).
  • Catalysis in Phospho-Transfer Reactions : It is involved in the preparation of complexes that act as catalysts in phospho-transfer reactions, demonstrating its utility in facilitating chemical transformations (Jiang, Dalgarno, Kilner, Halcrow, & Kee, 2001).
  • Conformational Analysis : This chemical has been studied for its conformational properties using vibrational circular dichroism spectroscopy and density functional theory, highlighting its significance in stereochemical analysis (Aamouche & Stephens, 2011).

Applications in Organic Chemistry

  • Diels-Alder Catalysis : The compound is used in highly enantioselective Diels-Alder catalysis with chiral ruthenium bisoxazoline complexes, showcasing its role in enhancing the efficiency and selectivity of organic reactions (Faller & Lavoie, 2001).
  • Oxazole Synthesis : It plays a role in the synthesis of 2,4,5-trisubstituted oxazoles, further demonstrating its versatility in organic synthesis (Selvi & Srinivasan, 2014).
  • Asymmetric Transition Metal Catalysis : This compound is used in the synthesis of C2-symmetric bis-oxazoline, which is then applied as a chiral ligand in asymmetric transition metal catalysis (Gök & Eycken, 2012).

Further Chemical Applications

  • Cyclopropanation and Aziridination Catalysts : Bis(oxazoline) complexes of coordinatively unsaturated monomeric rhodium(II) derived from this compound serve as efficient catalysts for cyclopropanation and aziridination reactions (Krumper, Gerisch, Suh, Bergman, & Tilley, 2003).
  • Enantioselective Catalysis : This compound is involved in the synthesis of C2-symmetric tetrahydrobi(oxazoles) used as chiral ligands for enantioselective catalysis (Müller, Umbricht, Weber, & Pfaltz, 1991).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302+P352) .

Properties

IUPAC Name

(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclopropyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-3-7-15-13(5-1)11-17-19(15)24-21(26-17)23(9-10-23)22-25-20-16-8-4-2-6-14(16)12-18(20)27-22/h1-8,17-20H,9-12H2/t17-,18-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXUVUBVPPOPQZ-VNTMZGSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Reactant of Route 2
Reactant of Route 2
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Reactant of Route 3
Reactant of Route 3
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Reactant of Route 4
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Reactant of Route 5
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Reactant of Route 6
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.